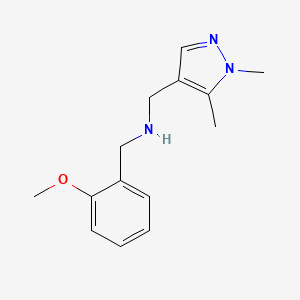

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine

説明

特性

IUPAC Name |

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-11-13(10-16-17(11)2)9-15-8-12-6-4-5-7-14(12)18-3/h4-7,10,15H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNRGPKPDOMLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CNCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine typically involves the following steps:

Formation of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: This can be achieved through the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with reducing agents such as lithium aluminum hydride (LiAlH4).

Benzylamine Addition: The aldehyde group is then reacted with 2-methoxybenzylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to form the target compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using various nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, in acidic or neutral conditions.

Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.

Substitution: Nucleophiles such as halides, in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted pyrazoles or benzyl derivatives.

科学的研究の応用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: It serves as a ligand in biochemical assays to study enzyme interactions and binding affinities.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

作用機序

The mechanism by which 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The methoxybenzyl group enhances the compound's solubility and bioavailability, facilitating its interaction with biological targets.

類似化合物との比較

Core Structural Features

The compound shares a common scaffold with other methanamine derivatives, where variations arise in substituents on the benzyl and pyrazole groups:

Key Observations :

Physicochemical Properties

- Lipophilicity : The 2-methoxybenzyl group enhances hydrophobicity relative to fluorinated analogs (e.g., N-(2,5-difluorobenzyl)-...), which may influence membrane permeability in biological systems .

- Hydrogen Bonding: The methoxy group can act as a hydrogen-bond acceptor, a feature absent in non-oxygenated analogs. This property is critical in crystal packing and molecular recognition .

Comparison with Analogs :

- Fluorinated derivatives (e.g., N-(2,5-difluorobenzyl)-...) require fluorinated benzylamines, which are costlier and less readily available .

Crystallographic and Computational Insights

No crystallographic data for the target compound was found in the provided evidence. However, SHELX software (widely used for small-molecule refinement) could be employed for structural determination, as seen in related studies .

Commercial Availability and Challenges

The target compound is listed as discontinued by CymitQuimica, likely due to challenges in scalability or niche demand . In contrast, fluorinated analogs remain available, highlighting a preference for halogenated derivatives in drug discovery .

生物活性

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its anticancer and anti-inflammatory effects, as well as its structure-activity relationship (SAR).

Chemical Structure and Properties

The molecular formula of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine is with a molecular weight of 216.29 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₄ |

| Molecular Weight | 216.29 g/mol |

| Structure | Structure |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives of pyrazole have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancer cells.

Case Studies:

- In vitro Studies : A study demonstrated that pyrazole derivatives exhibited IC50 values ranging from 3.79 to 42.30 µM against different cancer cell lines, indicating their potential as anticancer agents .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Aurora-A kinase pathway .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. Compounds similar to 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine have shown promise in reducing inflammation markers in preclinical models.

Research Findings:

- Cytokine Inhibition : Studies indicate that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Structure-Activity Relationship (SAR)

The biological activity of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine can be influenced by various structural modifications:

- Substituents on the Pyrazole Ring : Modifications at the 3 and 5 positions of the pyrazole ring can enhance anticancer activity.

- Alkyl Chain Variations : The length and branching of alkyl chains attached to the nitrogen atom can affect solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。